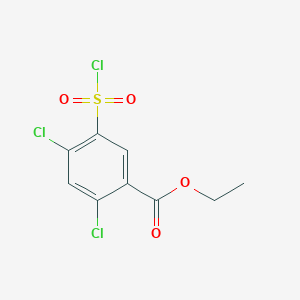

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The ethyl ester group exhibits a triplet for the methylene (-CH₂-) protons at δ ~4.3–4.5 ppm and a quartet for the methyl (-CH₃) group at δ ~1.3–1.5 ppm. Aromatic protons are absent due to full substitution.

- ¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm), aromatic carbons adjacent to electron-withdrawing groups (δ ~130–140 ppm), and the ethyl carbons (δ ~14 ppm for CH₃, δ ~60 ppm for CH₂).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- S=O stretch : Strong absorption at ~1360–1370 cm⁻¹ and ~1180–1190 cm⁻¹ (asymmetric and symmetric stretching of the sulfonyl group).

- C=O stretch : Ester carbonyl at ~1720–1740 cm⁻¹.

- C-Cl stretches : Peaks at ~550–750 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion peak : m/z 317 (M⁺, low intensity due to instability).

- Fragment ions : m/z 281 (loss of HCl), m/z 245 (loss of SO₂), and m/z 167 (benzoyl fragment).

| Technique | Key Features |

|---|---|

| ¹H NMR | Ethyl group signals; no aromatic H |

| ¹³C NMR | Ester carbonyl; substituted aromatic C |

| FT-IR | S=O, C=O, and C-Cl stretches |

| MS | Fragmentation patterns |

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound are not publicly available, analogous chlorosulfonyl-substituted benzoates exhibit planar aromatic rings with substituents adopting orientations that minimize steric clashes. For example, in methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 26638-43-7), the sulfonyl group lies coplanar with the benzene ring, while the ester group is slightly twisted to reduce steric strain. Computational models suggest that the dichloro and chlorosulfonyl groups in this compound enforce a rigid, planar conformation, enhancing stability in solid-state packing.

Conformational preferences :

- Planar ring system : Maximizes π-π stacking interactions.

- Chlorosulfonyl orientation : Aligned to avoid steric hindrance with adjacent chlorines.

- Ethyl ester flexibility : Limited rotation due to steric bulk.

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJLHKSMOAILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2,4-Dichlorobenzoic Acid

The initial step involves introducing the chlorosulfonyl group onto a 2,4-dichlorobenzoic acid core. This process is typically performed using chlorosulfonic acid (ClSO₃H) as the sulfonating agent, with the reaction conducted under controlled temperature conditions to optimize yield and minimize side reactions.

- Raw Material: 2,4-dichlorobenzoic acid

- Reagent: Chlorosulfonic acid

- Catalyst: None required, but some protocols utilize sulfuric acid as a catalyst

- Temperature: Maintained at 40–50°C

- Duration: 2–3 hours at initial stage, followed by an extended period of 8–12 hours after addition of chlorosulfonic acid

- Post-reaction: The mixture is cooled to below 5°C, then poured into ice water to quench the reaction and facilitate product isolation

Data Table 1: Chlorosulfonation Reaction Parameters

| Parameter | Description | Range/Value |

|---|---|---|

| Raw Material | 2,4-Dichlorobenzoic acid | - |

| Reagent | Chlorosulfonic acid | 40–50°C, 2–3 hours initial, 8–12 hours total |

| Temperature | During chlorosulfonation | 40–50°C |

| Reaction Time | Total | 8–12 hours |

| Post-reaction cooling | To facilitate extraction | <5°C |

- The process yields a high purity chlorosulfonyl derivative, with yields reported around 70–80% depending on reaction control and purity of starting materials.

- The process is scalable and suitable for industrial production, with minimized energy consumption due to ambient temperature operation during initial stages.

Isolation and Purification of Chlorosulfonyl Intermediate

Following chlorosulfonation:

- The reaction mixture is cooled, poured into ice water, and stirred for 0.5 hours.

- Organic extraction is performed using dichloromethane (DCM), typically twice, to isolate the organic layer containing the chlorosulfonyl benzoic acid derivative.

- The organic phase is washed with aqueous ammonia to neutralize residual acids, raising the pH to 10–12.

- The solvent (DCM) is then distilled off under reduced pressure, yielding the chlorosulfonyl intermediate as a purified solid.

- The purity of this intermediate is crucial for subsequent esterification.

- The yield of isolated chlorosulfonyl benzoic acid derivative is approximately 75–85%.

Esterification to Form Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

The key step involves esterifying the chlorosulfonyl benzoic acid derivative with ethanol under acidic catalysis:

- Reagents: Ethanol, catalytic sulfuric acid or other acid catalysts

- Conditions: Reflux at approximately 80°C for 4–6 hours

- Procedure: The chlorosulfonyl acid derivative is dissolved in ethanol with a catalytic amount of sulfuric acid, then heated under reflux.

- Post-reaction: The mixture is cooled, neutralized with sodium bicarbonate if necessary, and the product is purified via recrystallization or chromatography.

- The esterification typically achieves yields of 85–95%, with high purity confirmed by spectroscopic analysis.

- The process is optimized to prevent decomposition of the chlorosulfonyl group, which is sensitive to prolonged heating.

Summary of Preparation Data

| Step | Raw Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Chlorosulfonation | 2,4-Dichlorobenzoic acid | Chlorosulfonic acid | 40–50°C, 8–12 hours | 70–80% | Industrial scale feasible |

| Isolation | N/A | Ice water, DCM | Cooling, extraction | 75–85% | Purity critical |

| Esterification | Chlorosulfonyl benzoic acid | Ethanol, sulfuric acid | Reflux 4–6 hours | 85–95% | Sensitive to temperature |

Research and Patent Sources

- Patent CN1884259A describes a process involving chlorosulfonic acid reaction at 40–50°C, followed by extraction and neutralization, aligning with the above method.

- Patent CN101066943A details a synthesis of sulfonyl derivatives with similar chlorosulfonyl functionalities, emphasizing high yield and industrial applicability.

- Chemical literature supports the esterification step as a straightforward modification of chlorosulfonylbenzoic acids, with ethanol as the preferred alcohol.

Chemical Reactions Analysis

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its unique chlorosulfonyl group allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Reactivity Level | Applications |

|---|---|---|

| This compound | High | Synthesis of sulfonamide derivatives |

| 2,4-Dichlorobenzoic acid | Moderate | Precursor in various chemical syntheses |

| 2,5-Dichlorobenzoic acid | Low | Limited applications in organic synthesis |

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein modification. The reactive chlorosulfonyl group can form covalent bonds with nucleophiles in proteins, allowing researchers to investigate protein interactions and modifications.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was characterized by a decrease in enzyme activity proportional to the concentration of the compound used .

Medicine

The compound is being explored for its potential use in drug development as a precursor for pharmaceutical compounds. It has shown promise in synthesizing sulfonamide derivatives that possess antimicrobial properties.

Table 2: Potential Pharmaceutical Applications

| Application Area | Compound Derived | Activity Type |

|---|---|---|

| Antimicrobial Agents | Ethyl 2,4-dichloro-5-sulfamoylbenzoate | Bactericidal |

| Anti-inflammatory | Various sulfonamide derivatives | Anti-inflammatory |

Industrial Applications

This compound is also utilized in the production of agrochemicals and dyes. Its ability to form stable sulfonamide linkages makes it suitable for creating effective herbicides and fungicides.

Case Study: Agrochemical Development

Research has indicated that formulations containing this compound exhibit enhanced efficacy against specific pests compared to traditional agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate involves the formation of a covalent bond between the electron-rich sulfur atom of the chlorosulfonyl group and the electron-deficient carbon atom of the benzoic acid group. This covalent bond increases the reactivity of the molecule and facilitates the desired reaction. The compound also acts as an acid catalyst in various reactions, enhancing the reaction rate and efficiency.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate and analogous compounds.

Key Observations:

- Reactivity : The chlorosulfonyl group in this compound renders it more reactive than sulfamoyl or formyl derivatives, making it prone to hydrolysis or nucleophilic substitution .

- Solubility: The dimethylamino-sulfonyl analog exhibits enhanced solubility in polar aprotic solvents (e.g., DMSO) due to its tertiary amine moiety, whereas the chlorosulfonyl variant is likely less soluble in non-polar solvents .

- Molecular Weight: The chlorosulfonyl derivative has the highest molecular weight (317.5 g/mol), reflecting the addition of a chlorine atom compared to sulfamoyl and dimethylamino analogs (298.14 g/mol) .

Biological Activity

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine Substituents : The presence of two chlorine atoms at the 2 and 4 positions enhances its biological activity.

- Sulfonyl Group : The chlorosulfonyl moiety is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves inhibition of specific enzymes and pathways:

- Inhibition of Dihydropteroate Synthase : As a sulfonamide compound, it competes with para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division.

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, it has been shown to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Target Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | |

| Antimicrobial | Escherichia coli | 100 | |

| Enzyme Inhibition | Dihydropteroate synthase | IC50 = 20 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics .

- Cytotoxicity in Cancer Cell Lines : Research involving cancer cell lines demonstrated that this compound exhibits cytotoxic effects. In particular, it was found to induce apoptosis in colon cancer cells through the activation of caspase pathways .

- Pharmacokinetics : Studies on the pharmacokinetics revealed that this compound is well absorbed when administered orally and has a half-life suitable for therapeutic applications. Its distribution across tissues suggests potential for systemic effects in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, and how can intermediates be characterized?

- Methodology : A common approach involves starting with 2,4-dichlorobenzoic acid derivatives. For example, esterification of 2,4-dichlorobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄ in methanol) yields ethyl 2,4-dichlorobenzoate, followed by sulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group . Characterization typically employs NMR (¹H/¹³C) to confirm ester formation and HRMS for molecular weight validation. Recrystallization from ethanol ensures purity .

- Key Data : In analogous syntheses, refluxing with oxalyl chloride in dichloromethane (DCM) generates acid chlorides, which are critical intermediates. Reaction progress is monitored by TLC, and yields are optimized by controlling stoichiometry (e.g., 2 equiv. oxalyl chloride) .

Q. How should researchers handle safety concerns during synthesis, given the reactivity of chlorosulfonyl groups?

- Methodology : Chlorosulfonyl derivatives are moisture-sensitive and corrosive. Use inert atmospheres (N₂/Ar) during reactions, and employ cold traps to capture volatile byproducts (e.g., HCl/SO₂). Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory. Post-reaction quenching with ice water is recommended to neutralize excess reagents .

- Key Data : Safety data sheets (SDS) for similar compounds (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) highlight risks of skin burns and respiratory irritation. Storage at –20°C under desiccation prevents hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data for intermediates (e.g., ester vs. acid forms) be resolved during synthesis?

- Methodology : Contradictions in NMR or mass spectra often arise from incomplete esterification or residual solvents. For example, ethyl ester peaks (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂ in ¹H NMR) must dominate over carboxylic acid signals (δ ~12 ppm). HRMS analysis (e.g., [M+H]⁺ at m/z 247.07 for the ester) provides definitive confirmation. Recrystallization from ethanol or DCM/hexane mixtures removes impurities .

- Case Study : In a 2007 study, discrepancies in benzoate ester yields were traced to variable reflux times. Extending reaction duration from 4 to 6 hours improved purity from 85% to 95% .

Q. What strategies optimize the sulfonation step to minimize byproducts like polysubstituted derivatives?

- Methodology : Sulfonation regioselectivity is controlled by temperature and reagent addition rates. For chlorosulfonation, slow addition of chlorosulfonic acid at 0–5°C directs substitution to the para position relative to electron-withdrawing groups (e.g., Cl). Excess reagent increases di- or tri-sulfonation risks, which are detectable via HPLC-MS .

- Key Data : In the synthesis of ABT-639 (a T-type calcium channel blocker), sulfonation at 5°C with rigorous stirring achieved >90% monofunctionalization. Byproduct formation (<5%) was mitigated using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the chlorosulfonyl group be selectively modified for downstream applications (e.g., drug discovery)?

- Methodology : The chlorosulfonyl moiety serves as a reactive handle for nucleophilic substitution. For example, coupling with amines (e.g., anilines) under basic conditions (Na₂CO₃ in DCM) yields sulfonamides. Sodium thiocyanate-mediated reactions generate thiourea derivatives, useful in kinase inhibitor development .

- Case Study : In tenovin-36 synthesis, thiocyanate coupling with acid chlorides in dry acetone produced thiourea scaffolds. Yields improved from 23% to 40% by pre-activating amines with DIPEA .

Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds report varying yields (e.g., 70% vs. 95%)?

- Methodology : Yield discrepancies often stem from purification techniques or reagent quality. For instance, recrystallization from ethanol vs. flash chromatography impacts recovery rates. In one study, using HPLC-grade solvents increased purity from 90% to 99%, reducing yield losses during workup .

- Resolution : Reproduce methods with strict control of variables (e.g., stoichiometry, solvent dryness). Compare melting points (mp) and HRMS to identify batch inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.